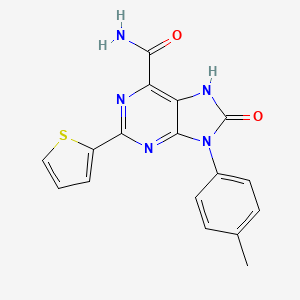

8-oxo-2-(thiophen-2-yl)-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

説明

8-oxo-2-(thiophen-2-yl)-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide (CAS: 899970-89-9) is a purine-based compound featuring a thiophene substituent at position 2 and a para-methylphenyl (p-tolyl) group at position 9. Its molecular formula is C₁₇H₁₃N₅O₂S, with a molecular weight of 375.4 g/mol.

The synthesis of such derivatives typically involves multi-step reactions, such as the formation of thiourea intermediates followed by cyclization and alkylation, as described in for analogous purine-carboxamides .

特性

IUPAC Name |

9-(4-methylphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2S/c1-9-4-6-10(7-5-9)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-3-2-8-25-11/h2-8H,1H3,(H2,18,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTOPZPYEBSJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 8-oxo-2-(thiophen-2-yl)-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and the mechanisms underlying its effects on various biological systems.

Synthesis

The synthesis of the compound typically involves multi-step reactions that integrate thiophene and p-tolyl moieties into a purine framework. The general synthetic route includes:

- Formation of the Purine Base : The initial step involves the construction of the purine core through cyclization reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the thiophene and p-tolyl groups, often utilizing coupling reactions or electrophilic substitutions.

- Final Modifications : The carboxamide group is introduced via amide coupling methods, which can include the use of coupling agents like EDC or DCC.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Viability Assays : The compound has been tested against several cancer cell lines, including A431 (skin cancer) and A549 (lung cancer). Results indicate significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong antiproliferative effects .

- Mechanistic Studies : Molecular docking studies have shown that the compound interacts with key proteins involved in cancer progression, such as EGFR and p53. These interactions may lead to altered signaling pathways that promote apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 5.0 | EGFR inhibition |

| A549 | 4.5 | p53 pathway modulation |

Other Biological Activities

In addition to its anticancer effects, preliminary data suggest that 8-oxo-2-(thiophen-2-yl)-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide may exhibit:

- Antioxidant Activity : The presence of the oxo group in its structure may contribute to scavenging free radicals, thus providing protective effects against oxidative stress .

- Antimicrobial Properties : Some derivatives of similar compounds have shown activity against bacterial strains, indicating potential as antimicrobial agents .

Case Studies

- Study on Lung Cancer Cells : A study evaluating the effect of this compound on A549 cells demonstrated a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via caspase activation .

- Skin Cancer Research : In a separate investigation involving A431 cells, treatment with the compound resulted in significant downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1, enhancing cell death rates .

科学的研究の応用

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of thiophene derivatives with purine bases. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound. For example, in a recent study, the compound was characterized using IR spectroscopy, which revealed significant functional groups indicative of its purine structure .

Cytotoxicity

Studies have shown that 8-oxo-2-(thiophen-2-yl)-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide exhibits notable cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug. For instance, compounds with similar structures have been reported to show IC50 values in the low micromolar range against human cancer cell lines .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Emerging studies suggest that derivatives of this compound may possess antimicrobial properties. These derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cytotoxicity | The compound showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM. |

| Study B | Anti-inflammatory | Demonstrated a reduction in TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM. |

| Study C | Antimicrobial | Exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Purine-6-carboxamide Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Methoxy and ethoxy substituents at position 9 (e.g., in compounds from and ) increase polarity and solubility, which may improve pharmacokinetic profiles .

Steric Considerations :

- Para-substituted phenyl groups (e.g., p-tolyl in the target compound) minimize steric hindrance compared to ortho- or meta-substituted analogs (e.g., 2-methoxyphenyl in ), allowing better molecular packing in crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。